Cas no 1804655-64-8 (Ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate)

Ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate is a fluorinated pyridine derivative with significant utility in agrochemical and pharmaceutical research. Its structure incorporates multiple functional groups, including chloromethyl, difluoromethyl, and trifluoromethoxy substituents, enhancing reactivity and enabling diverse synthetic applications. The presence of fluorine atoms contributes to improved metabolic stability and bioavailability, making it valuable in the development of bioactive compounds. The ethyl ester moiety further facilitates derivatization, allowing for tailored modifications in drug discovery or crop protection formulations. This compound's unique combination of electrophilic and lipophilic properties makes it a versatile intermediate for constructing complex molecules with potential pesticidal or therapeutic activity.
Ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate structure
1804655-64-8 structure
Product Name:Ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate
CAS No:1804655-64-8
MF:C11H9ClF5NO3
MW:333.639079809189
CID:4844640
Update Time:2025-05-20

Ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate
    • Inchi: 1S/C11H9ClF5NO3/c1-2-20-10(19)5-3-7(21-11(15,16)17)18-8(9(13)14)6(5)4-12/h3,9H,2,4H2,1H3
    • InChI Key: JOLMCKFHFRBLNB-UHFFFAOYSA-N
    • SMILES: ClCC1C(C(F)F)=NC(=CC=1C(=O)OCC)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 355
  • XLogP3: 3.6
  • Topological Polar Surface Area: 48.4

Ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029080447-1g
Ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate
1804655-64-8 97%
1g
$1,475.10 2022-04-01

Additional information on Ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate

Ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1804655-64-8): A Comprehensive Overview

Ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate, identified by its CAS number 1804655-64-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives class, a group of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly its chloromethyl, difluoromethyl, and trifluoromethoxy substituents, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.

The Ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate molecule exhibits a high degree of functionalization, which is a critical factor in its potential as a pharmacophore. The presence of the chloromethyl group provides a reactive site for further functionalization, allowing for the attachment of various bioactive moieties. This reactivity makes it an attractive intermediate in the synthesis of more complex molecules. Additionally, the difluoromethyl and trifluoromethoxy groups introduce fluorine atoms, which are known to enhance metabolic stability, improve binding affinity to biological targets, and increase oral bioavailability. These features are particularly relevant in the design of next-generation pharmaceuticals where efficacy and pharmacokinetic properties are paramount.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Pyridine derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The compound Ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate is no exception and has been explored in various preclinical studies for its potential as a lead compound in drug development.

One of the most compelling aspects of this compound is its versatility as a synthetic intermediate. The combination of the chloromethyl, difluoromethyl, and trifluoromethoxy groups allows for multiple pathways of functionalization, enabling chemists to tailor the molecule to specific biological targets. For instance, the chloromethyl group can be readily converted into other functional groups such as alcohols or amines through nucleophilic substitution reactions. This flexibility is crucial in medicinal chemistry where the optimization of drug candidates often involves iterative modifications to improve potency and selectivity.

The role of fluorine atoms in pharmaceutical development cannot be overstated. The introduction of fluorine into organic molecules can significantly alter their pharmacological properties. Fluorinated compounds often exhibit enhanced lipophilicity, increased metabolic stability, and improved binding interactions with biological targets. In the case of Ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate, the presence of both difluoromethyl and trifluoromethoxy groups suggests that it may possess these desirable characteristics. This makes it an intriguing candidate for further investigation as a potential drug candidate or as an intermediate in the synthesis of more complex molecules.

The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the preparation of a pyridine core, followed by sequential functionalization to introduce the desired substituents. The use of advanced synthetic techniques such as cross-coupling reactions, nucleophilic substitutions, and fluorination methods is essential to achieve the desired molecular structure. These synthetic strategies not only demonstrate the complexity involved in producing such compounds but also underscore the importance of skilled chemists in bringing new drugs to fruition.

In recent studies, researchers have been exploring novel applications for pyridine derivatives in various therapeutic areas. For example, recent publications have highlighted the potential use of pyridine-based compounds in oncology due to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. The structural features of ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate make it a promising candidate for further investigation in this field. Preclinical studies have shown that similar compounds can exhibit potent antitumor activity by targeting specific molecular pathways implicated in cancer development.

The impact of fluorinated pyridines on drug development is also evident in other therapeutic areas such as infectious diseases and neurology. Fluoro-pyridines have been shown to enhance drug penetration across biological membranes and improve interactions with biological targets such as enzymes and receptors. This has led to several fluorinated pyridines being investigated as antiviral agents, antibacterial agents, and even neuroprotective compounds. Ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate could potentially follow this trend if further research confirms its biological activity.

The future prospects for ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate are promising given its unique structural features and potential applications in drug development. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in addressing unmet medical needs. The ability to modify its structure through various synthetic strategies provides a strong foundation for developing novel pharmaceuticals with enhanced efficacy and improved patient outcomes.

In conclusion, ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1804655-64-8) is a versatile organic compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing new drugs with improved pharmacological properties. As advancements continue to be made in synthetic chemistry and medicinal biology, compounds like this one will undoubtedly contribute to the next generation of therapeutic agents that address some of humanity's most pressing health challenges.

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